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Compound of Interest

Compound Name: MK-6892

Cat. No.: B609098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MK-6892, a potent and selective

full agonist for the high-affinity nicotinic acid receptor, GPR109A (also known as HCA2). This

document collates critical data, outlines detailed experimental protocols for its characterization,

and visualizes its primary signaling pathway.

Core Compound Information
MK-6892 is an experimental drug investigated for its potential to lower blood lipid levels.[1] It

has demonstrated high affinity and potency for the GPR109A receptor, which is primarily

expressed in adipocytes and various immune cells.[2][3]

Quantitative Data Summary
The following table summarizes the key physicochemical and pharmacological parameters of

MK-6892.
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Parameter Value Species Reference

CAS Number 917910-45-3 N/A [2][4][5]

Molecular Weight 386.40 g/mol N/A [2][4][5]

Molecular Formula C₁₉H₂₂N₄O₅ N/A [2]

Binding Affinity (Ki) 4 nM Human [1][4]

GTPγS EC₅₀ 16 nM Human [1][4]

GTPγS EC₅₀ 240 nM Mouse [1][4]

GTPγS EC₅₀ 4.6 µM Rat [1][4]

GTPγS EC₅₀ 1.3 µM Dog [1][4]

Calcium Mobilization

EC₅₀
74 nM Not Specified [1]

GPR109A Signaling Pathway
Activation of the GPR109A receptor by an agonist like MK-6892 initiates a primary signaling

cascade through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, a

reduction in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on lipid

metabolism. A secondary pathway involving β-arrestin has also been identified, which is

associated with the flushing side effect observed with niacin, another GPR109A agonist.
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GPR109A receptor activation pathway by MK-6892.

Experimental Protocols
The characterization of MK-6892 involves several key in vitro and in vivo assays. The

methodologies for these are detailed below.

Competitive Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of MK-6892 for the GPR109A

receptor.

Objective: To quantify the affinity of MK-6892 by measuring its ability to displace a known

radiolabeled ligand, such as [³H]-nicotinic acid, from the GPR109A receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human GPR109A receptor

(e.g., CHO-K1, HEK293).

[³H]-nicotinic acid as the radioligand.

Unlabeled MK-6892 as the competing compound.

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

96-well microplates and glass fiber filters.

Scintillation counter.

Procedure:

In a 96-well plate, reactions are set up in triplicate.
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Total Binding wells contain the GPR109A-expressing cell membranes, [³H]-nicotinic acid,

and binding buffer.

Non-specific Binding wells contain the same components as the total binding wells, plus a

high concentration of unlabeled nicotinic acid to saturate the receptors.

Competition wells contain the cell membranes, [³H]-nicotinic acid, and varying

concentrations of MK-6892.

The plate is incubated to allow the binding to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell

membranes with the bound radioligand.

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from

the total binding. The concentration of MK-6892 that inhibits 50% of the specific binding of

the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff

equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.[4]

[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of the GPR109A receptor by MK-6892 through

its stimulation of G-protein activity.

Objective: To determine the potency (EC₅₀) and efficacy of MK-6892 as a GPR109A agonist

by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated Gαi

proteins.

Materials:

Cell membranes from GPR109A-expressing cells.

[³⁵S]GTPγS.
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Unlabeled GTPγS.

Guanosine diphosphate (GDP).

Varying concentrations of MK-6892.

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

96-well microplates.

Microplate scintillation counter or filtration apparatus.

Procedure:

Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive

state.

The membranes are then incubated in the assay buffer with varying concentrations of MK-
6892.

[³⁵S]GTPγS is added to the wells to initiate the binding reaction.

The plate is incubated at room temperature to allow for agonist-stimulated binding of

[³⁵S]GTPγS to the Gα subunits.

The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified. This can be

done either by filtration (similar to the binding assay) or by using a homogeneous method

like a Scintillation Proximity Assay (SPA).

Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the log concentration of

MK-6892. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the

concentration of MK-6892 that produces 50% of the maximal response) and the Emax (the

maximum possible effect).[4][6][7]

In Vivo Free Fatty Acid (FFA) Suppression Assay
This assay evaluates the in vivo efficacy of MK-6892 by measuring its ability to reduce plasma

free fatty acid levels, a key downstream effect of GPR109A activation in adipocytes.
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Objective: To assess the antilipolytic activity of MK-6892 in an animal model (e.g., mice, rats,

or dogs).

Materials:

Test animals (e.g., C57BL/6 mice).

MK-6892 formulated for oral administration.

Vehicle control.

Blood collection supplies (e.g., EDTA-coated tubes).

A commercially available Free Fatty Acid Assay Kit.

Procedure:

Animals are fasted or fed depending on the experimental design.

A baseline blood sample is collected.

Animals are orally administered either the vehicle control or a specific dose of MK-6892.

Blood samples are collected at various time points after administration (e.g., 15, 30, 60,

120 minutes).

Plasma is separated from the blood samples by centrifugation.

The concentration of free fatty acids in the plasma samples is determined using a

quantitative assay kit.

Data Analysis: The percentage reduction in plasma FFA levels at each time point is

calculated relative to the baseline levels and compared between the MK-6892 treated group

and the vehicle control group. This data demonstrates the dose-dependent and time-course

effects of the compound on lipolysis in vivo.[4][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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